molecular formula C12H14O3 B8724863 Ethyl (E)-3-(2-methoxyphenyl)acrylate

Ethyl (E)-3-(2-methoxyphenyl)acrylate

Cat. No.: B8724863
M. Wt: 206.24 g/mol
InChI Key: ATAFSLBAINHGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-3-(2-methoxyphenyl)acrylate is a high-purity cinnamate ester derivative characterized by its (E)-configured double bond and a methoxy-substituted aromatic ring . This specific structure, featuring a conjugated system and an electron-donating methoxy group, makes it a versatile and valuable building block in organic synthesis . It is commonly employed as a key intermediate in the preparation of fine chemicals, pharmaceuticals, and flavoring agents . The compound's reactivity is enhanced by its conjugated system, making it particularly useful in Michael addition reactions and various cyclization transformations . The ethyl ester moiety improves solubility in organic solvents, facilitating handling in multi-step synthetic workflows . Recent scientific investigations into structurally similar anisole-substituted derivatives have demonstrated notable in vitro antifungal and antibacterial activities, suggesting that the methoxyphenyl moiety can enhance absorption and improve pharmacological effects, which highlights the potential of this compound scaffold in medicinal chemistry research . Its stability under standard laboratory conditions makes it a practical and reliable choice for storage and use. This product is intended for research and development purposes only and is not intended for use in humans, animals, or as a component in food, drugs, or cosmetics.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 3-(2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3

InChI Key

ATAFSLBAINHGTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction remains a cornerstone for synthesizing α,β-unsaturated esters. Ethyl (E)-3-(2-methoxyphenyl)acrylate is typically prepared via condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base. Pyridine or piperidine catalysts facilitate dehydration, yielding the trans-isomer predominantly.

Reaction Conditions :

  • Solvent : Cyclohexane or toluene (non-polar, azeotropic removal of water)

  • Temperature : 40–60°C

  • Base : Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃)

  • Yield : 70–85%

A notable industrial adaptation (CN114436835A) employs sodium ethoxide in cyclohexane, enhancing solubility and catalytic efficiency. Post-reaction neutralization with dilute sulfuric acid and solvent recovery via distillation minimizes environmental impact.

Transition Metal-Catalyzed Methods

Copper-Catalyzed Coupling

Recent advances utilize copper complexes for stereoselective synthesis. A protocol adapted from α,β-unsaturated ester synthesis involves:

  • Catalyst : Cu(MeCN)₄PF₆ (10 mol%)

  • Diazo Source : 4-MeOC₆H₄N₂BF₄ (2.0 equiv)

  • Solvent : CHCl₃

  • Temperature : 120°C

  • Yield : 40–60%

This method leverages carbene transfer to activate ethyl acetate, enabling coupling with 2-methoxyphenylacetaldehyde. While yielding moderate efficiency, it avoids stoichiometric bases, reducing byproduct formation.

Palladium-Mediated Cross-Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings for constructing the cinnamate backbone. For example, 2-methoxyphenylboronic acid reacts with ethyl acrylate under aerobic conditions:

  • Solvent : Dioxane/H₂O (3:1)

  • Base : K₂CO₃

  • Temperature : 80°C

  • Yield : 65–75%

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, combining 2-methoxybenzaldehyde, ethyl acetoacetate, and K₂CO₃ in a 1:1:1.2 molar ratio. Reaction completion within 2 hours at ambient temperature affords 78% yield, though stereoselectivity (E/Z = 9:1) lags behind solution-phase methods.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 100°C) accelerates Knoevenagel condensation to 15 minutes, achieving 82% yield. This method is ideal for small-scale synthesis but faces scalability challenges.

Purification and Industrial-Scale Optimization

Flash Evaporation Decolorization

Industrial batches often exhibit brown discoloration due to polymeric byproducts. The CN114436835A patent resolves this via high-vacuum flash evaporation (110–125°C), removing low-boiling impurities and yielding >99.98% pure white crystals.

Crystallization Strategies

Ethanol-water recrystallization (1:2 v/v) at 0–10°C optimizes crystal size and purity. Activated carbon pretreatment further reduces residual colorants.

Comparative Analysis of Methods

Method Catalyst/Base Solvent Temp (°C) Yield (%) Purity (%)
Knoevenagel CondensationNaOEtCyclohexane40–608599.98
Copper-CatalyzedCu(MeCN)₄PF₆CHCl₃12040–6098
MechanochemicalK₂CO₃Solvent-freeAmbient7897
Microwave-AssistedPiperidineEthanol1008299

Mechanistic Insights

Knoevenagel Pathway

The base deprotonates ethyl acetoacetate, forming an enolate that attacks 2-methoxybenzaldehyde. Subsequent β-hydroxylation and dehydration yield the α,β-unsaturated ester.

Copper-Carbene Mechanism

Cu(I) generates a carbene intermediate from 4-MeOC₆H₄N₂BF₄, which inserts into the C–H bond of ethyl acetate. β-Hydride elimination produces the acrylate .

Chemical Reactions Analysis

Ethyl (E)-3-(2-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (E)-3-(2-methoxyphenyl)acrylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methoxycinnamate involves the inhibition of NF-κB activation. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, ethyl 2-methoxycinnamate reduces the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory and anti-cancer effects . Additionally, it inhibits both COX-1 and COX-2 enzymes, which are involved in the inflammatory process .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Ethyl (E)-3-(2-methoxyphenyl)acrylate with key analogs, emphasizing substituent effects, bioactivity, and structural features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Structural Notes References
This compound 2-methoxyphenyl, ethyl ester C₁₂H₁₄O₃ Potential acetylcholine inhibition (hybrid derivatives) Ortho-methoxy group induces steric effects
Ethyl (E)-3-(4-methoxyphenyl)acrylate 4-methoxyphenyl, ethyl ester C₁₂H₁₄O₃ Antimicrobial, antioxidant, α-glucosidase inhibition Para-methoxy enhances conjugation
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxyphenyl, cyano group at C2 C₁₃H₁₃NO₃ Precursor for 2-propenoylamides/2-propenoates Syn-periplanar conformation (torsion angle: 3.2°)
Ethyl (2E)-3-(5-bromo-2-methoxypyridin-3-yl)acrylate Pyridine ring, 5-Br, 2-OMe C₁₁H₁₁BrNO₃ Enhanced electronic pull from Br and N-heterocycle Bromine increases molecular weight
Methyl (2E)-3-(3-methylphenyl)acrylate 3-methylphenyl, methyl ester C₁₁H₁₂O₂ Reduced steric hindrance (meta-methyl) Methyl ester lowers lipophilicity

Key Observations

Substituent Position Effects: Ortho vs. In contrast, the 4-methoxyphenyl analog () shows enhanced conjugation, which may improve antioxidant activity . Heterocyclic vs. Phenyl Rings: Replacing the phenyl ring with a pyridine () introduces nitrogen-mediated electronic effects and bromine’s electron-withdrawing nature, likely altering reactivity in cross-coupling reactions .

Functional Group Modifications: Cyano Group Addition: The cyano-substituted analog () exhibits a rigid syn-periplanar conformation, favoring crystallinity and serving as a versatile intermediate for bioactive molecules . Ester Group Variation: Methyl esters () generally reduce lipophilicity compared to ethyl esters, impacting membrane permeability and metabolic stability .

Biological Activity Trends: Methoxy-substituted cinnamates (e.g., 4-methoxy in ) demonstrate notable antioxidant and enzyme inhibition activities, likely due to improved resonance stabilization of free radicals .

Physicochemical Properties

  • Crystallographic studies on cyano-substituted analogs () reveal syn-periplanar conformations, which influence packing efficiency and solubility. Such data can guide the design of co-crystals for improved bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.